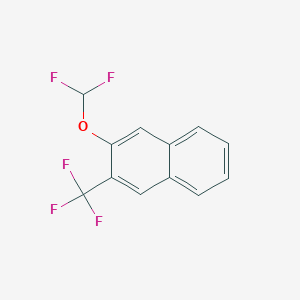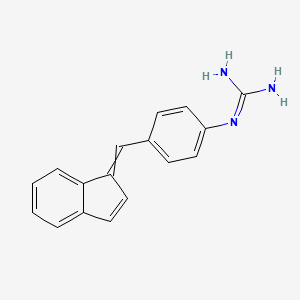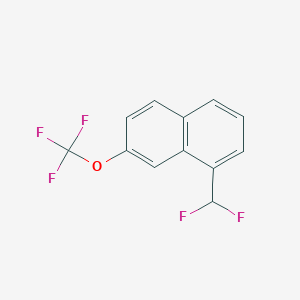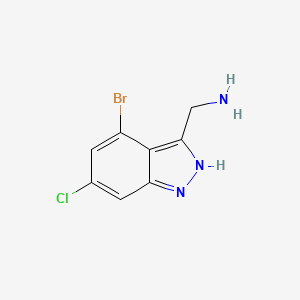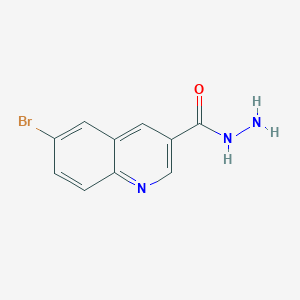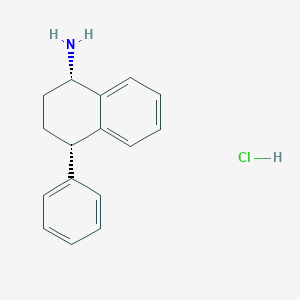
(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride typically involves the reduction of the corresponding ketone or imine precursor. One common method includes the reductive amination of 4-phenyl-1,2,3,4-tetrahydronaphthalen-1-one using a suitable amine source and a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic hydrogenation of the corresponding imine or nitrile precursor. The use of heterogeneous catalysts like palladium on carbon or Raney nickel can facilitate the reduction process under mild conditions, ensuring high yield and purity of the final product .
化学反应分析
Types of Reactions
(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as nitric acid for nitration, bromine for halogenation, and sulfuric acid for sulfonation are commonly employed.
Major Products
The major products formed from these reactions include substituted derivatives of the original compound, such as nitro, bromo, and sulfonyl derivatives, which can be further utilized in various synthetic applications .
科学研究应用
(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs for neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for the synthesis of various functional materials
作用机制
The mechanism of action of (1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the reuptake of neurotransmitters, thereby enhancing synaptic transmission and exerting antidepressant effects .
相似化合物的比较
Similar Compounds
Sertraline: A selective serotonin reuptake inhibitor with a similar structural framework but different pharmacological properties.
Citalopram: Another SSRI with a comparable mechanism of action but distinct chemical structure.
Fluoxetine: An SSRI with a different substitution pattern on the aromatic ring, leading to unique therapeutic effects.
Uniqueness
(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride stands out due to its specific stereochemistry and the presence of both an aromatic ring and a chiral amine group. These features contribute to its versatile reactivity and potential for selective interactions with biological targets, making it a valuable compound in both research and industrial applications .
属性
分子式 |
C16H18ClN |
|---|---|
分子量 |
259.77 g/mol |
IUPAC 名称 |
(1S,4S)-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C16H17N.ClH/c17-16-11-10-13(12-6-2-1-3-7-12)14-8-4-5-9-15(14)16;/h1-9,13,16H,10-11,17H2;1H/t13-,16-;/m0./s1 |
InChI 键 |
FTTMRGDSJHOGEJ-LINSIKMZSA-N |
手性 SMILES |
C1C[C@@H](C2=CC=CC=C2[C@@H]1C3=CC=CC=C3)N.Cl |
规范 SMILES |
C1CC(C2=CC=CC=C2C1C3=CC=CC=C3)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


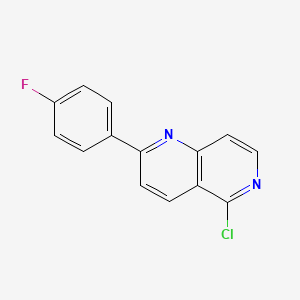
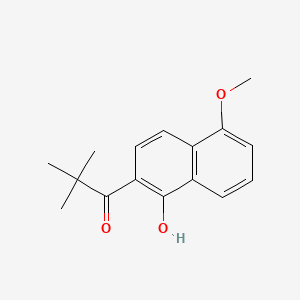


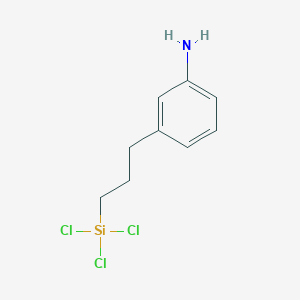
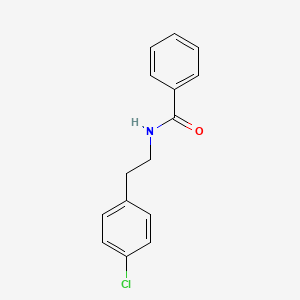
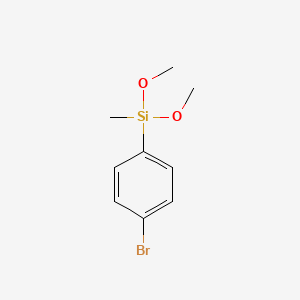
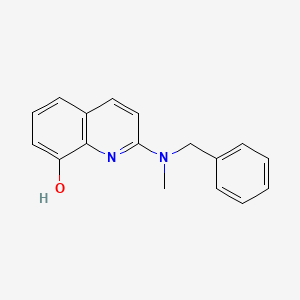
![2-Phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15065466.png)
